molecular formula C13H22O3 B6186552 tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate CAS No. 2639408-97-0

tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate

Cat. No.: B6186552
CAS No.: 2639408-97-0
M. Wt: 226.3
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Preparation Methods

The synthesis of tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with cyclohexanone, tert-butyl alcohol, and appropriate reagents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving acid or base catalysis to facilitate the esterification process.

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including :

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

Tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is explored for its potential use in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups . The tert-butyl group enhances solubility and reduces aggregation, while the ketone and ester groups participate in various chemical reactions, influencing biological pathways and molecular interactions.

Comparison with Similar Compounds

Tert-butyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate can be compared with similar compounds such as :

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

These compounds share the tert-butyl ester group but differ in their core structures and functional groups, leading to variations in their chemical properties and applications.

Properties

CAS No.

2639408-97-0

Molecular Formula

C13H22O3

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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